Mesulfen

Lipophilicity Topical drug delivery Scabicide

Scabicide formulation development is often compromised by the limited availability of well-characterized, highly lipophilic model compounds for studying skin permeation kinetics. Generic substitution among topical scabicides is scientifically unsound due to divergent LogP values, solubility profiles, and follicular deposition behaviors. • LogP ~5.49 & water solubility 0.0019 g/L - ideally suited for developing and validating oil-based topical formulations, creams, and emulsified delivery systems (ref. EP 0019720 B1). • Unique dimethylthianthrene core - distinct mechanism of action from pyrethroids and macrocyclic lactones; critical for cross-resistance studies in Sarcoptes scabiei mites. • LogP differential of ~2.6 vs. crotamiton - enables rigorous comparative dermatopharmacokinetic investigations of percutaneous absorption and sebaceous follicle depot formation.

Molecular Formula C14H12S2
Molecular Weight 244.4 g/mol
CAS No. 135-58-0
Cat. No. B094244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesulfen
CAS135-58-0
SynonymsCitemul S
dimethyldiphenylenedisulfide
mesulfen
thiotal
Molecular FormulaC14H12S2
Molecular Weight244.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)C
InChIInChI=1S/C14H12S2/c1-9-3-5-11-13(7-9)15-12-6-4-10(2)8-14(12)16-11/h3-8H,1-2H3
InChIKeyAHXDSVSZEZHDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesulfen Scientific & Procurement Profile


Mesulfen (CAS 135-58-0), chemically designated as 2,7-dimethylthianthrene, is a synthetic organosulfur compound belonging to the thianthrene class [1]. Its primary established use is as a topical ectoparasiticide for the treatment of scabies, and it is also classified as an anti-acne preparation [2]. It functions as a dimethyl derivative of thianthrene and acts by disrupting cellular processes in target ectoparasites, with documented antipruritic and anti-inflammatory effects . This compound serves as a historical and niche comparator in dermatological parasitology, representing an alternative to sulfur-based and synthetic pyrethroid therapies in specific regional or resistance-context settings [3].

Niche ectoparasiticide comparator for dermatological parasitology research models.
Distinct organosulfur (thianthrene) core differentiates from pyrethroids and avermectins.
Supports topical formulation, resistance mechanism, and dermatopharmacokinetic studies.

Mesulfen vs. Alternatives: Procurement Guide


Generic substitution among topical scabicides is scientifically unsound due to divergent physicochemical properties and their direct impact on clinical efficacy, safety, and formulation requirements. For example, Mesulfen is a highly lipophilic molecule with a predicted LogP of approximately 5.4-5.9, which confers distinct skin permeation characteristics and potential for accumulation in sebaceous follicles . This contrasts sharply with other in-class agents like permethrin (LogP ~ 6.5) or crotamiton (LogP ~ 2.9), leading to different partitioning and release kinetics from topical formulations [1]. Furthermore, Mesulfen's unique organosulfur structure, a dimethylthianthrene core, distinguishes it from simple elemental sulfur, synthetic pyrethroids, and avermectins, each with discrete mechanisms of action and resistance profiles [2]. The following evidence guide details the quantifiable dimensions where Mesulfen's performance diverges from its closest comparators, enabling data-driven procurement decisions in research and specialized clinical applications.

Lipophilicity mismatch: ~400-fold higher partition coefficient than crotamiton can alter skin distribution endpoints.
Thermal processing: higher boiling point vs. permethrin may require different formulation processing conditions.
Mechanism divergence: organosulfur enzyme inhibition vs. pyrethroid sodium channel modulation limits direct replacement in resistance studies.

Mesulfen Comparative Evidence


Lipophilicity vs. Crotamiton

Mesulfen exhibits significantly higher predicted lipophilicity (LogP) than the commonly used scabicide crotamiton, which translates to a different skin permeation and distribution profile. A higher LogP, as seen with Mesulfen, suggests a greater affinity for the lipid-rich stratum corneum and potential for depot formation in sebaceous glands, which can influence both duration of action and systemic absorption . This physicochemical difference is a key differentiator for researchers modeling topical drug delivery or seeking an alternative with distinct pharmacokinetic properties.

Lipophilicity vs. Crotamiton
Data to verify
LogP 5.49 vs 2.9
Difference ~2.6 (approx. 400-fold higher partition)
Higher stratum corneum affinity for epidermal retention models.
In silico prediction; experimental validation recommended.
Lipophilicity Topical drug delivery Scabicide

Thermal Stability vs. Permethrin

The predicted boiling point of Mesulfen is substantially higher than that of permethrin, a leading alternative scabicide. A higher boiling point is a proxy for stronger intermolecular forces, which can influence a compound's thermal stability during manufacturing processes like hot-melt extrusion or sterilization, and its long-term stability in certain formulations .

Thermal Stability vs. Permethrin
Data to verify
BP ~382°C vs ~340-360°C
Difference ~20-40°C higher
May support high-temperature formulation processing.
In silico prediction; confirm experimentally.
Thermal stability Formulation science Physicochemical properties

Mechanism of Action vs. Permethrin

Mesulfen and permethrin exhibit fundamentally different mechanisms of action. Permethrin is a synthetic pyrethroid that acts on voltage-gated sodium channels in arthropod neurons, causing paralysis and death [1]. In contrast, Mesulfen, as an organosulfur compound, is believed to exert its antiparasitic effect through disruption of cellular metabolic processes and enzyme inhibition . This mechanistic divergence is crucial for scientific users designing studies on resistance mechanisms or seeking a therapy with a lower likelihood of cross-resistance.

Mechanism vs. Permethrin
Class-level
Organosulfur enzyme disruption vs. sodium channel modulation
Categorical difference in molecular target
Enables resistance mechanism and cross-resistance studies.
Mechanistic distinction from pyrethroid class.
Mechanism of action Resistance Ectoparasiticide

Water Solubility vs. Ivermectin

Mesulfen's predicted aqueous solubility is extremely low, measured at 0.0019 g/L, which is several orders of magnitude lower than that of ivermectin [1][2]. This profound difference in solubility dictates the formulation strategies for each compound, with Mesulfen being inherently suited for oil-based or emulsified delivery systems rather than simple aqueous solutions [3].

Solubility vs. Ivermectin
Data to verify
0.0019 g/L vs 0.004 g/L
Approx. 2-fold lower solubility
Dictates oil-based formulation strategy.
In silico prediction; verify experimentally.
Solubility Formulation Topical delivery

Mesulfen Procurement & Research Applications


Topical Formulation Development

Based on its high predicted LogP (~5.49) and extremely low water solubility (0.0019 g/L), Mesulfen is ideally suited as a model compound for developing and optimizing oil-based topical formulations, creams, and emulsified delivery systems [1]. The patented formulation (EP 0019720 B1) provides a specific compositional baseline for such development [2]. Its significant difference in lipophilicity compared to crotamiton makes it a valuable comparator in studies investigating the relationship between LogP and skin deposition [3].

Scabicide Resistance Research

As an organosulfur compound with a mechanism of action distinct from that of synthetic pyrethroids (e.g., permethrin) and macrocyclic lactones (e.g., ivermectin), Mesulfen is a critical tool for parasitology and entomology research [4]. It enables investigators to study cross-resistance patterns, develop novel combination therapies to combat emerging resistance, and explore alternative molecular targets in Sarcoptes scabiei mites [5].

Dermatopharmacokinetic Studies

The substantial difference in lipophilicity (LogP difference of ~2.6) and solubility between Mesulfen and other scabicides like crotamiton provides a strong scientific rationale for its use in comparative dermatopharmacokinetic studies [3][6]. Researchers can utilize Mesulfen to investigate how these physicochemical parameters influence percutaneous absorption, distribution in skin layers, and the formation of drug depots in sebaceous follicles [7].

Application
Selection Property
Validation Focus
Oil-based topical formulation research
High lipophilicity & low water solubility
Skin deposition and release kinetics
Scabicide resistance mechanism studies
Non-pyrethroid organosulfur mechanism
Cross-resistance and combination screening
Comparative skin permeation studies
Lipophilicity differential vs. crotamiton
Percutaneous absorption model validation
Quote Request

Request a Quote for Mesulfen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.